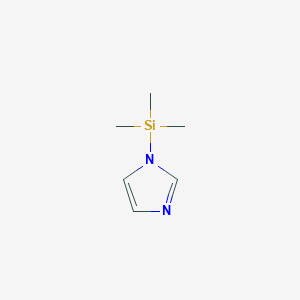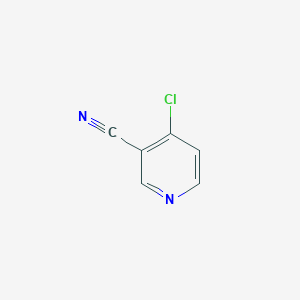
4-氯-3-氰基吡啶
概述
描述
4-Chloro-3-cyanopyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a cyano group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Chloro-3-cyanopyridine and its derivatives has been explored in several studies. An unexpected synthesis route was discovered when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, leading to 3-chloro-4-cyanopyridine instead of the anticipated chlorination at the 2-position . Additionally, tetrachloro-3-cyanopyridine has been used as a starting material to create highly substituted pyridines by reacting with various nucleophiles, demonstrating the versatility of chloro-cyanopyridines in synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanopyridine-related compounds has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of 4-cyanopyridinium hydrogen chloranilate was determined, revealing centrosymmetric dimers formed via hydrogen bonds and a two-dimensional square grid molecular network . Moreover, the coordination of 4-cyanopyridine as a ligand in metal complexes has been shown to influence the structural properties of these complexes .
Chemical Reactions Analysis
4-Chloro-3-cyanopyridine participates in various chemical reactions due to its reactive sites. It has been used in the synthesis of coordination compounds, where it acts as a π-acceptor ligand, affecting the electronic and structural properties of the resulting metalloporphyrins . The reactivity of 4-cyanopyridine derivatives with nucleophilic reagents has also been studied, leading to the formation of stable adducts and enabling further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-cyanopyridine derivatives have been characterized using a range of spectroscopic and analytical techniques. For example, the magnetic properties of linear chain 4-cyanopyridine compounds have been investigated, revealing antiferromagnetic or ferromagnetic exchange within the chains depending on the metal ion involved . The optical properties of 4-cyanopyridinium hydrogensquarate monohydrate were also studied, with its color in the solid state being a point of interest .
科学研究应用
合成与反应性
4-氯-3-氰基吡啶一直是合成化学领域关注的课题。它通常用作各种化学反应中的前体或中间体。例如,4-氰基吡啶 N-氧化物与五氯化磷/三氯氧磷的反应生成 3-氯-4-氰基吡啶,展示了其在氯化反应中的用途 (Rokach & Girard, 1978)。此外,2-氯-3-氰基吡啶因其与胺和叠氮化物的反应性而闻名,从而产生各种吡啶衍生物 (Bomika et al., 1976).
配位化学与金属配合物
4-氯-3-氰基吡啶在配位化学中发挥着重要作用。它的衍生物,如氰基吡啶的硼烷加合物,因其独特的结构和热性质而受到研究 (Ferrence et al., 1982)。配体与金属(如介四(对甲氧基)和介四(对氯苯基)卟啉钴(II)配位化合物中的钴)配位的能力已被探索用于染料的催化降解等应用 (Guergueb et al., 2020).
配位聚合物中的配体行为
作为配体,4-氯-3-氰基吡啶在配位聚合物中表现出多功能的结合模式。它在过渡金属配位聚合物中充当桥联或末端配体的能力一直是研究的主题,影响了具有独特性质的新材料的设计 (Heine et al., 2018).
表面化学
4-氰基吡啶在金属表面(如 Au(111))上的吸附行为已得到广泛研究。这些研究提供了对氰基吡啶在电极表面上的分子取向和结合机制的见解,这对于电化学传感器和器件的开发很有价值 (Pluchery & Tadjeddine, 2001).
催化应用
人们已经对 4-氰基吡啶衍生物在催化中的应用进行了研究。例如,衍生自 4-氰基吡啶的二烷基氨基吡啶已被用作酰化反应中的固相催化剂,说明了它们在有机合成中的潜力 (Deratani et al., 1987).
氢键研究
氰基吡啶配合物的氢键动力学,如氰基吡啶-三氯乙酸配合物,已使用 NMR 等技术进行探索,阐明了质子转移机制和分子相互作用 (Balevičius & Fuess, 2005).
邻位取代化学
4-氰基吡啶已被用于邻位取代氰基吡啶的合成中,证明了其作为邻位导向基团在促进吡啶化学中的特定取代模式中的作用 (Cailly et al., 2005).
安全和危害
4-Chloro-3-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers
Several papers have been published on 4-Chloro-3-cyanopyridine. For instance, one paper discusses the photocatalytic reaction of 4-Chloro-3-cyanopyridine with tertiary aliphatic amines . Another paper presents a study on the catalytic protodeboronation of pinacol boronic esters .
属性
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyanopyridine | |
CAS RN |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



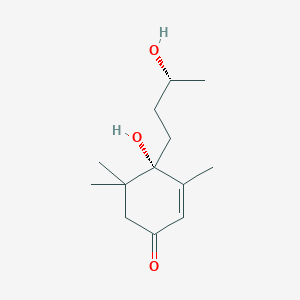
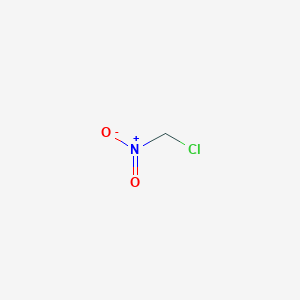
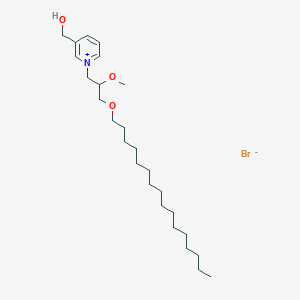


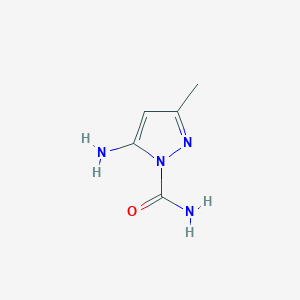
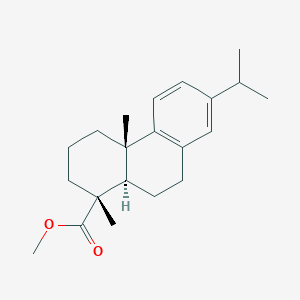
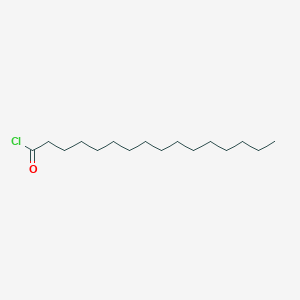
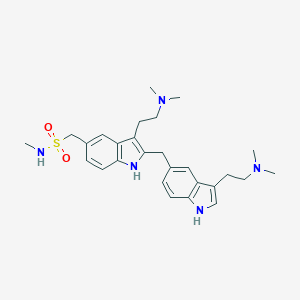
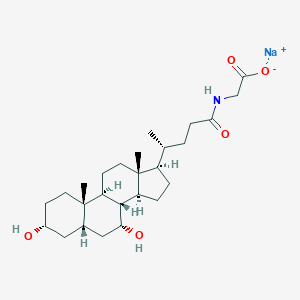


![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
